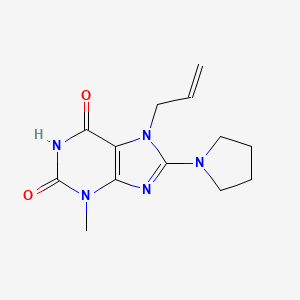

3-Methyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

Annulation Reactions : Meyer et al. (1986) explored the reaction of 3-Methyl-2-pyrrolidino-1-butene with various 2-formyl-2-cyclohexen-ones, leading to the production of complex compounds including octalindiones (Meyer, Brannon, Merritt, & Seebach, 1986).

Acid-Catalyzed Transformations : Pattenden and Storer (1974) reported on the transformation of substituted cyclopentenones in the presence of pyridine hydrochloride and HCl, leading to a range of cyclopentenediones, a process relevant to the structural modifications of pyrrolidinyl compounds (Pattenden & Storer, 1974).

Acylation and Synthesis of 3-Acyltetramic Acids : Jones et al. (1990) detailed a method for acylating pyrrolidine-2,4-diones, resulting in 3-acyltetramic acids. This process involves the use of boron trifluoride and Lewis acids, highlighting the compound's role in synthesizing complex organic molecules (Jones, Begley, Peterson, & Sumaria, 1990).

Synthesis of Tritiated Isotopomers : Wheeler and Clodfelter (2008) described the synthesis of tritiated isotopomers of enzastaurin, a compound structurally related to pyrrolidinyl purine diones, for ADME studies. This research illustrates the use of the compound in radiolabeling for pharmaceutical research (Wheeler & Clodfelter, 2008).

Biological Activities and Applications

Antibacterial Activity : Angelov, Terziyska, and Georgiev (2023) discovered that a derivative of pyrrolidine-2,4-dione exhibited moderate antibacterial activity against S. aureus and E. coli, suggesting potential pharmaceutical applications (Angelov, Terziyska, & Georgiev, 2023).

Anticonvulsant Properties : Obniska et al. (2005) synthesized and tested pyrrolidine-2,5-dione derivatives for anticonvulsant activity, revealing that compounds with an aromatic ring at position-3 showed effectiveness in electroshock-induced seizures (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).

Amnesia-Reversal Activity : Butler et al. (1987) evaluated dihydro-1H-pyrrolizine-3,5(2H,6H)-diones for reversing electroconvulsive shock-induced amnesia in mice. The study identified several compounds with promising activity, contributing to research in cognitive disorders (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).

Antioxidant Activity : Boobalan et al. (2014) provided a computational perspective on the antioxidant active Mannich base pyrrolidine-2,5-dione, highlighting its potential use in antioxidant therapy (Boobalan, Ramalingam, Amaladasan, Tamilvendan, Prabhu, & Bououdina, 2014).

Propriétés

IUPAC Name |

3-methyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-3-6-18-9-10(16(2)13(20)15-11(9)19)14-12(18)17-7-4-5-8-17/h3H,1,4-8H2,2H3,(H,15,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIGQHSHHXDNSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)

![1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol](/img/structure/B2415102.png)

![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)

![3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2415111.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)